3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a benzimidazole moiety fused with a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by subsequent functionalization to introduce the chromenone moiety . The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzimidazole and chromenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The molecular targets and pathways involved can vary depending on the specific application and the nature of the substituents on the compound .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Chromenone derivatives: Compounds with the chromenone structure are known for their diverse pharmacological properties.
Uniqueness
What sets 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one apart is the combination of the benzimidazole and chromenone moieties, which can result in unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these structures .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22(2)10-13-16(23)8-7-11-9-12(19(24)25-17(11)13)18-20-14-5-3-4-6-15(14)21-18/h3-9,23H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCZMOOMBNDAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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